An In-depth Technical Guide to Benzyl 2-(tert-butylamino)acetate: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to Benzyl 2-(tert-butylamino)acetate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of Benzyl 2-(tert-butylamino)acetate (CAS Number: 343319-03-9), a versatile synthetic intermediate with significant potential in pharmaceutical and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core chemical properties, provides detailed synthesis protocols, and explores its role as a valuable building block in the design and synthesis of novel therapeutic agents.
Introduction and Core Chemical Properties
Benzyl 2-(tert-butylamino)acetate is a secondary amine derivative of glycine, featuring a benzyl ester protecting group for the carboxylic acid and a tert-butyl group on the amine. This unique combination of a sterically hindered amine and a readily cleavable ester makes it a strategic component in multistep organic synthesis. The tert-butyl group provides steric hindrance that can direct reactions to other parts of a molecule and can influence the solubility and crystalline nature of intermediates. The benzyl ester functionality offers robust protection for the carboxylic acid under a variety of reaction conditions, yet it can be selectively removed under mild hydrogenolysis conditions, a critical feature in the synthesis of complex molecules with sensitive functional groups.
Table 1: Core Properties of Benzyl 2-(tert-butylamino)acetate
| Property | Value | Source(s) |
| CAS Number | 343319-03-9 | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol | [1] |
| Predicted Boiling Point | 301.8 ± 25.0 °C (at 760 mmHg) | [1] |
| Predicted Density | 1.019 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 7.63 ± 0.30 | [1] |
| Storage Conditions | 2-8°C, Keep in a dark place, Sealed in dry | [2] |
Synthesis of Benzyl 2-(tert-butylamino)acetate: A Protocol Deep-Dive
While specific literature detailing the synthesis of Benzyl 2-(tert-butylamino)acetate is not abundant, a robust and logical synthesis can be devised based on well-established organic chemistry principles, specifically the nucleophilic substitution reaction between a benzyl haloacetate and tert-butylamine. This approach is analogous to the synthesis of similar N-substituted glycine esters.
Foundational Synthesis Pathway: Nucleophilic Substitution
The most direct and industrially scalable method for the synthesis of Benzyl 2-(tert-butylamino)acetate is the N-alkylation of tert-butylamine with a benzyl haloacetate, such as benzyl bromoacetate or benzyl chloroacetate.
Caption: Synthesis of Benzyl 2-(tert-butylamino)acetate.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents:
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Benzyl bromoacetate
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tert-Butylamine
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Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
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Acetonitrile (ACN) or Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl bromoacetate (1.0 equivalent) in acetonitrile.
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Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
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Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents).
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Rationale: An excess of a non-nucleophilic base is crucial to neutralize the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product. Potassium carbonate is easily filtered off post-reaction.
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Addition of Amine: Slowly add tert-butylamine (1.2 equivalents) to the stirred suspension.
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Rationale: A slight excess of the amine ensures the complete consumption of the benzyl bromoacetate. Slow addition helps to control any initial exotherm.
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Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
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Workup - Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
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Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Rationale: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure Benzyl 2-(tert-butylamino)acetate.
Applications in Drug Development and Medicinal Chemistry
Role as a Protected Amino Acid Derivative
N-substituted glycine derivatives are important components in a variety of bioactive molecules. The tert-butyl group can enhance metabolic stability by shielding the adjacent amine from enzymatic degradation. Furthermore, amino acid esters are widely used in the synthesis of peptidomimetics and other small molecule drugs.
Utility in the Synthesis of Heterocyclic Compounds
The secondary amine functionality in Benzyl 2-(tert-butylamino)acetate can act as a nucleophile in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules.
Caption: Application as a heterocyclic building block.
Deprotection and Further Functionalization
The benzyl ester can be readily cleaved via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) to yield the corresponding carboxylic acid, N-tert-butylglycine. This deprotected intermediate can then be coupled with other amines to form amide bonds, a key reaction in the synthesis of many pharmaceuticals. This orthogonality, where the benzyl ester can be removed without affecting other protecting groups like Boc, is a significant advantage in complex synthesis.[3]
Safety, Handling, and Storage
As a laboratory chemical, Benzyl 2-(tert-butylamino)acetate should be handled with appropriate care. Based on the GHS classifications from suppliers, the following hazards are noted:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Precautions:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a dry and well-ventilated place.
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Recommended storage is at 2-8°C, protected from light.[2]
Conclusion
Benzyl 2-(tert-butylamino)acetate is a strategically designed synthetic intermediate with considerable potential for application in drug discovery and medicinal chemistry. Its synthesis from readily available starting materials is straightforward. The combination of a sterically hindered amine and a readily deprotectable benzyl ester makes it a versatile building block for the construction of complex molecules, particularly nitrogen-containing heterocycles and peptidomimetics. While its direct application in the synthesis of a specific blockbuster drug is not prominently documented in public literature, the utility of its core structure is well-established in pharmaceutical R&D. For scientists engaged in the design and synthesis of novel therapeutic agents, Benzyl 2-(tert-butylamino)acetate represents a valuable addition to the synthetic chemist's toolbox.
References
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CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. Google Patents.
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General method to prepare amino acids benzyl esters and to isolate them... ResearchGate.
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Benzyl Esters - Organic Chemistry Portal. Organic Chemistry Portal.
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Biosynthesis of benzyl acetate: Optimization of experimental conditions, kinetic modelling and application of alternative methods for parameters determination. ResearchGate.
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BENZYL 2-(TERT-BUTYLAMINO)ACETATE | 343319-03-9 - ChemicalBook. ChemicalBook.
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Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health.
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Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.
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tert-butyl bromoacetate - Organic Syntheses Procedure. Organic Syntheses.
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343319-03-9|Benzyl 2-(tert-butylamino)acetate|BLD Pharm. BLD Pharm.
